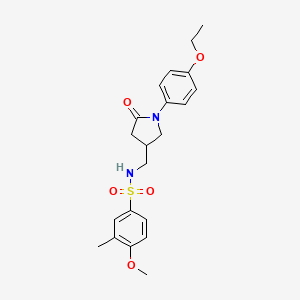
1-(3-chloro-4-fluorophenyl)-N-(2,4-difluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(3-chloro-4-fluorophenyl)-N-(2,4-difluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide” is a complex organic molecule that contains several functional groups. It has a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. It also contains an amide group (-CONH2), and several halogen atoms (chlorine and fluorine) attached to phenyl rings .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the triazole ring and the attachment of the phenyl rings. The exact method would depend on the starting materials and the specific conditions required for each reaction. Without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazole ring, the amide group, and the halogenated phenyl rings would all contribute to its overall structure. The exact structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The triazole ring is known to participate in various chemical reactions. The amide group could be hydrolyzed under certain conditions, and the halogen atoms could potentially be replaced in a nucleophilic aromatic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the halogen atoms might increase its density and boiling point compared to similar compounds without halogens. The exact properties would need to be determined experimentally .科学的研究の応用
Synthesis and Structural Characterization
A study focused on the synthesis and structural characterization of isostructural compounds related to the chemical of interest. These compounds, including variations with 4-chlorophenyl and 4-fluorophenyl groups, demonstrated high yields and were characterized using single crystal diffraction, indicating their planarity and the orientation of fluorophenyl groups (Kariuki, B., Abdel-Wahab, B. F., & El‐Hiti, G., 2021).
Antimicrobial Activity
Another research highlighted the antimicrobial activity of thiourea derivatives, showcasing the importance of halogenated phenyl groups in enhancing activity against pathogens such as Pseudomonas aeruginosa and Staphylococcus aureus. This study suggests potential for developing novel antimicrobial agents (Limban, C., Marutescu, L., & Chifiriuc, M., 2011).
Antitumor Activity
Further research into 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide and its chloro derivative revealed distinct inhibitory capacities against cancer cell lines, pointing to the potential of such compounds in cancer treatment (Hao, X., Lu, J.-F., Chen, Y., Wang, Y., Ding, S., & Liu, J., 2017; Ji, X., Jin, L., Zhao, C., Zheng, N., Song, J., Ge, H., Liu, Q., & Lu, J.-F., 2018).
Antimicrobial Agents Discovery
The discovery of novel 1H-1,2,3-triazole-4-carboxamides as antimicrobial agents against a range of pathogens was documented, emphasizing the structure-activity relationship and the potential of these compounds in addressing antibiotic resistance (Pokhodylo, N., Manko, N., Finiuk, N., Klyuchivska, O., Matiychuk, V., Obushak, M., & Stoika, R., 2021).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-N-(2,4-difluorophenyl)-5-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClF3N4O/c1-8-15(16(25)21-14-5-2-9(18)6-13(14)20)22-23-24(8)10-3-4-12(19)11(17)7-10/h2-7H,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKODNSKJRJIPAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=C(C=C2)F)Cl)C(=O)NC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClF3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chloro-4-fluorophenyl)-N-(2,4-difluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-[8-(2-chlorophenyl)-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate](/img/structure/B2632188.png)


![N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2632196.png)

![[2-[1-(2,3-Dihydro-1,4-benzodioxin-3-ylmethyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2632198.png)




![2,4-dichloro-6-[5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B2632204.png)


